molecular formula C21H13Br2N3O2 B5231380 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole

4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole

Cat. No. B5231380
M. Wt: 499.2 g/mol
InChI Key: NFAPSENNFBDOEJ-UHFFFAOYSA-N
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Description

4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, where it can be used to selectively kill cancer cells.

Mechanism of Action

The mechanism of action of 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole involves its ability to inhibit the activity of enzymes involved in cancer cell growth. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. By inhibiting this enzyme, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can effectively stop the growth of cancer cells.
Biochemical and Physiological Effects:
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has been found to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of topoisomerase II, this compound has also been found to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in normal cells, but is often disrupted in cancer cells. By inducing apoptosis, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can effectively kill cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole in lab experiments is its ability to selectively target cancer cells. This compound has been found to be highly effective in killing cancer cells, while leaving normal cells unharmed. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic at high concentrations, and caution must be taken when handling it.

Future Directions

There are several future directions for research on 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of the compound's properties for use in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations. Overall, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has shown great promise in the field of scientific research, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can be achieved using various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction between 4-bromoaniline, 3-nitrophenylboronic acid, and 4-bromobenzonitrile in the presence of a palladium catalyst. The reaction proceeds smoothly to yield the desired product.

properties

IUPAC Name

4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2N3O2/c22-16-8-4-13(5-9-16)19-20(14-6-10-17(23)11-7-14)25-21(24-19)15-2-1-3-18(12-15)26(27)28/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAPSENNFBDOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole

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